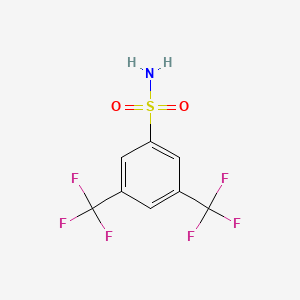

3,5-Bis(trifluoromethyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLSJLFAHCJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382476 | |

| Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39213-22-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39213-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)benzenesulfonamide, a fluorinated organic compound with significant potential in medicinal chemistry. This document details its chemical and physical properties, a likely synthetic route, and its emerging role as a scaffold for the development of novel therapeutics, particularly in oncology. A key focus is its activity as an inhibitor of the S100A2-p53 protein-protein interaction, a pathway implicated in pancreatic cancer. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride |

| CAS Number | 39213-22-4 | 39234-86-1[1][2][3] |

| Molecular Formula | C₈H₅F₆NO₂S | C₈H₃ClF₆O₂S[1][2][4] |

| Molecular Weight | 293.19 g/mol | 312.62 g/mol [1][2] |

| Appearance | Solid | White to Orange to Green powder to lump[4] |

| Melting Point | Not available | 34-38 °C[2][4] |

| Boiling Point | Not available | 248.3 ± 40.0 °C at 760 mmHg[4] |

| Solubility | Not available | Soluble in Toluene[4] |

Synthesis

A plausible and common method for the synthesis of this compound involves the reaction of its corresponding sulfonyl chloride with ammonia. This is a standard procedure in organic chemistry for the formation of sulfonamides.

Experimental Protocol: Synthesis of this compound

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the synthesis of sulfonamides from sulfonyl chlorides can be adapted.

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

An appropriate organic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent like THF or DCM in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution. A white precipitate is expected to form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, add deionized water to the reaction mixture.

-

If a precipitate is present, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, if the product is in the organic layer, separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Recent research has highlighted the potential of N-substituted this compound derivatives as potent inhibitors of the S100A2-p53 protein-protein interaction, which is a validated drug target in pancreatic cancer.[5][6][7][8]

The S100A2-p53 Signaling Pathway in Pancreatic Cancer

The S100A2 protein, a calcium-binding protein, is known to be upregulated in pancreatic cancer.[6][7] It plays a crucial role in cell signaling and has been shown to interact with the tumor suppressor protein p53.[5][6][7][9] This interaction inhibits the transcriptional activity of p53, thereby preventing p53-mediated apoptosis and promoting cancer cell proliferation.[8][9]

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its derivatives have demonstrated promising activity as inhibitors of the S100A2-p53 interaction, a key pathway in the progression of pancreatic cancer. This technical guide provides essential information on its properties, synthesis, and biological relevance, serving as a foundation for further research and development in this area. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and related compounds as potential therapeutic agents.

References

- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]

- 3. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 9. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Bis(trifluoromethyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway from 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, including a detailed experimental protocol. Furthermore, it presents a thorough characterization of the final compound, summarizing its physical and spectroscopic properties in clearly structured tables. Visual diagrams of the synthetic workflow are included to enhance understanding.

Introduction

This compound is a fluorinated aromatic sulfonamide of significant interest in the field of medicinal chemistry. The presence of two trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. Sulfonamides, in general, are a well-established class of pharmacophores known for a wide range of biological activities. The combination of these features makes this compound a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a reliable synthetic route and provides comprehensive characterization data for this important compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with an ammonia source to yield the desired sulfonamide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

A common method for the preparation of aryl sulfonyl chlorides is the Sandmeyer-type reaction starting from the corresponding aniline.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(II) chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

3,5-Bis(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

In a separate flask, a solution of copper(II) chloride in acetic acid is saturated with sulfur dioxide gas.

-

The cold diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride solution, leading to the evolution of nitrogen gas and the formation of the sulfonyl chloride.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then extracted with dichloromethane.

-

The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, which can be further purified by distillation or recrystallization.

Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is achieved by reaction with ammonia or an ammonia equivalent.

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable organic solvent such as dichloromethane or THF.

-

The solution is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to afford pure this compound.

Caption: General experimental workflow for the synthesis and characterization.

Characterization Data

The synthesized this compound was characterized by its physical properties and various spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 39213-22-4 |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₅F₆NO₂S |

| Molecular Weight | 293.19 g/mol |

| Melting Point | Data not available in searched literature |

Spectroscopic Data

Note: Specific experimental spectra for this compound were not found in the searched literature. The following tables provide expected chemical shifts and key spectral features based on the analysis of analogous compounds and general principles of spectroscopy.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons of the sulfonamide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | s | 2H | Aromatic H (ortho to SO₂NH₂) |

| ~ 8.0 - 8.1 | s | 1H | Aromatic H (para to SO₂NH₂) |

| ~ 7.5 (broad) | s | 2H | SO₂NH₂ |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Assignment |

| ~ 145 - 148 | s | C-SO₂NH₂ |

| ~ 132 - 134 | q | C -CF₃ |

| ~ 125 - 128 | s | Aromatic CH (ortho to SO₂NH₂) |

| ~ 122 - 124 | q | C F₃ |

| ~ 120 - 122 | s | Aromatic CH (para to SO₂NH₂) |

-

¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is expected to show a single sharp singlet for the two equivalent trifluoromethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-F stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) |

| ~ 1350 - 1320 | Strong | S=O asymmetric stretching |

| ~ 1180 - 1160 | Strong | S=O symmetric stretching |

| ~ 1300 - 1100 | Strong | C-F stretching |

4.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aromatic sulfonamides.

| m/z | Interpretation |

| 293 | [M]⁺, Molecular ion |

| 214 | [M - SO₂NH]⁺ |

| 145 | [C₆H₃(CF₃)₂]⁺ |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has detailed a practical synthetic route for the preparation of this compound and has provided a comprehensive overview of its key characterization data. The information presented herein will be a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, facilitating the use of this important building block in the development of new chemical entities.

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological relevance of 3,5-Bis(trifluoromethyl)benzenesulfonamide. The information is curated for professionals in the fields of chemical research and drug development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources for analogous compounds, other values are estimated based on computational models due to the limited availability of direct experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₆NO₂S | |

| Molecular Weight | 293.19 g/mol | [1] |

| CAS Number | 39213-22-4 | [2] |

| Physical Form | Solid | [3] |

| Melting Point | Estimated: 130-160 °C | Based on related compounds[4] |

| Boiling Point | Estimated: > 300 °C | Based on related compounds |

| Solubility | Low in water; Soluble in organic solvents such as methanol, ethanol, and acetone. | General sulfonamide properties[5] |

| pKa | Estimated: 7-8 | Based on related sulfonamides |

| logP | Estimated: 2.5-3.5 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia. This is a standard method for the formation of primary sulfonamides.[6]

Experimental Protocol: Synthesis

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and 1M hydrochloric acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). A singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the trifluoromethyl groups will appear as quartets due to C-F coupling.

-

Trifluoromethyl Carbons: A quartet around δ 120-125 ppm is expected for the -CF₃ carbons, showing a large C-F coupling constant.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]

-

S=O Stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.[8]

-

C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹ are expected for the trifluoromethyl groups.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 293.

Biological Activity and Signaling Pathway Involvement

Recent research has highlighted the potential of this compound derivatives as inhibitors of the S100A2-p53 protein-protein interaction, which is a validated drug target in pancreatic cancer.[9]

The S100A2-p53 Signaling Axis in Cancer

S100A2 is a calcium-binding protein that is implicated in various cellular processes, and its expression is often dysregulated in cancer.[10][11] The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress.[12]

In certain cancers, S100A2 can directly bind to p53 in a calcium-dependent manner.[9] This interaction can modulate the transcriptional activity of p53, thereby affecting downstream cellular pathways that control cell fate. The role of S100A2 in cancer is complex and can be context-dependent, acting as either a tumor suppressor or promoter in different cancer types.[11]

The inhibition of the S100A2-p53 interaction by small molecules like derivatives of this compound represents a promising therapeutic strategy to restore the tumor-suppressive functions of p53 in cancer cells where this interaction is oncogenic.

The following diagram illustrates the proposed mechanism of action for this compound derivatives in the context of the S100A2-p53 signaling pathway.

Conclusion

This compound is a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While comprehensive experimental data on its physicochemical properties are still emerging, its synthesis is straightforward, and its biological activity as an inhibitor of the S100A2-p53 interaction provides a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this promising compound.

References

- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 39213-22-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mzCloud – N1 2 Oxotetrahydrothiophen 3 yl 3 5 bis trifluoromethyl benzene 1 sulfonamide [mzcloud.org]

- 4. 3-(Trifluoromethyl)benzenesulfonamide CAS#: 672-58-2 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Significance of S100A2 and S100A4 Expression in the Progression of Prostate Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Members of the S100 family bind p53 in two distinct ways - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.47 | s | - | 1H | Ar-H |

| 8.31 | s | 2H | - | Ar-H |

| 7.45 | br s | - | 2H | NH₂ |

Note: Data obtained in DMSO-d₆. The broad singlet at 7.45 ppm is characteristic of the sulfonamide N-H protons and is exchangeable with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |

| 144.9 | Ar-C |

| 131.8 (q, J = 34.0 Hz) | C-CF₃ |

| 128.0 | Ar-CH |

| 122.9 (q, J = 272.5 Hz) | CF₃ |

| 122.4 (m) | Ar-CH |

Note: Data interpretation based on analogous structures and expected chemical shifts.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| -63.2 | 2 x CF₃ |

Note: Chemical shifts are referenced to an external standard.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3380, 3280 | N-H stretching (asymmetric and symmetric) |

| 1350 | S=O stretching (asymmetric) |

| 1280, 1140 | C-F stretching |

| 1180 | S=O stretching (symmetric) |

Note: Characteristic absorption bands for the sulfonamide and trifluoromethyl functional groups.

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 294.0 | [M+H]⁺ (Calculated for C₈H₆F₆NO₂S: 294.0) |

Note: Data obtained via electrospray ionization (ESI) in positive mode.

Experimental Protocols

The following protocols describe the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure outlines the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia.

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of ammonium hydroxide solution to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and an appropriate external standard for ¹⁹F NMR.

Infrared (IR) Spectroscopy:

-

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples were analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra were acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in positive ion mode.

-

Samples were dissolved in a suitable solvent such as methanol or acetonitrile.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Solubility of 3,5-Bis(trifluoromethyl)benzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzenesulfonamide is a fluorinated organic compound featuring a benzenesulfonamide core substituted with two trifluoromethyl groups. These trifluoromethyl groups significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity of the sulfonamide proton, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.

This technical guide provides an overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a workflow for this process.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available resources. The solubility of sulfonamides can be complex and is influenced by factors such as the crystalline structure of the solid, the polarity of the solvent, and the potential for hydrogen bonding.

General principles of solubility suggest that this compound, due to the presence of the electron-withdrawing trifluoromethyl groups, will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nature of these solvents can effectively solvate the polar sulfonamide group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors facilitates interaction with the sulfonamide moiety. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can interact with the molecule through dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these solvents limits solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)benzenesulfonamide, a key fluorinated building block in synthetic and medicinal chemistry. The document covers its discovery and historical context, detailed physicochemical and spectroscopic properties, and established experimental protocols for its synthesis. Emphasis is placed on its role as a versatile intermediate in the development of pharmacologically active compounds and advanced materials. The guide is structured to serve as a practical resource for researchers, featuring tabulated data for easy reference and detailed procedural diagrams to ensure reproducibility.

Introduction

This compound is an aromatic sulfonamide characterized by the presence of two highly electronegative trifluoromethyl groups on the phenyl ring. This substitution pattern imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects, making it a valuable synthon in drug discovery and materials science. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in a variety of biologically active molecules, enhancing their binding affinity and pharmacokinetic profiles. This guide details the foundational knowledge of this important chemical entity.

Discovery and History

While a singular discovery paper for this compound is not prominently cited in the literature, its synthesis and use are intrinsically linked to the broader development of fluorinated aromatic compounds in the mid-20th century. The preparation of its precursor, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, follows well-established methodologies for the synthesis of arylsulfonyl chlorides, such as the Sandmeyer reaction, which has been adapted for various substituted anilines.

The historical significance of this compound lies in its utility as a precursor for more complex molecules. The incorporation of the 3,5-bis(trifluoromethyl)phenyl group has been a strategic approach in medicinal chemistry to enhance the efficacy of drug candidates. This moiety is found in compounds developed as antibacterial agents and for other therapeutic targets. Its derivatives, such as N-(tert-butyl)-N-fluoro-3,5-bis(trifluoromethyl)benzenesulfonamide, have also been developed as specialized reagents in organic synthesis.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound and its immediate precursor are summarized in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties

| Property | This compound | 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride |

| CAS Number | 39213-22-4 | 39234-86-1 |

| Molecular Formula | C₈H₅F₆NO₂S | C₈H₃ClF₆O₂S |

| Molecular Weight | 293.18 g/mol | 312.62 g/mol |

| Appearance | Solid | White to yellow crystal or powder |

| Melting Point | 180-182 °C | 34-38 °C |

| IUPAC Name | This compound | 3,5-bis(trifluoromethyl)benzenesulfonyl chloride |

| InChI Key | UQRLSJLFAHCJBF-UHFFFAOYSA-N | BTRCVKADYDVSLI-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide (a related derivative)

| Type | Data |

| IR (KBr, cm⁻¹) | 3323, 3281 (NH), 1685 (C=O), 1344, 1166 (SO₂) |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.34 (s, 3H, CH₃), 7.01–8.0 (m, 8H, Ar + NH), 9.50 (br, 1H, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 21.4, 100.0, 107.6, 113.4, 122.3, 125.6, 128.0, 129.5, 130.1, 131.6, 136.4, 140.9, 142.4, 144.5, 150.4, 151.0 |

| Note: Spectroscopic data for the parent this compound is not readily available in public literature; data for a closely related derivative is provided for illustrative purposes.[1] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)aniline. The overall synthetic workflow is depicted below.

Synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

This procedure is adapted from a general method for the preparation of arylsulfonyl chlorides from anilines via a Sandmeyer-type reaction.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Ice

-

Water

Procedure:

-

Diazotization: 3,5-Bis(trifluoromethyl)aniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The completion of the diazotization can be checked with starch-iodide paper.

-

Sulfonylation: In a separate vessel, glacial acetic acid is saturated with sulfur dioxide gas, and cuprous chloride is added as a catalyst. This mixture is cooled in an ice bath.

-

Reaction: The cold diazonium salt solution is added portion-wise to the stirred solution of sulfur dioxide and cuprous chloride in acetic acid. The reaction is typically vigorous, and the addition rate should be controlled to maintain the temperature.

-

Work-up: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice-water, leading to the precipitation of the crude sulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Experimental workflow for Step 1.

Step 2: Synthesis of this compound

This procedure describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.[2][3]

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

-

Aqueous Ammonia (concentrated)

-

Water

-

Dichloromethane (optional, for extraction)

Procedure:

-

Reaction: The crude or purified 3,5-bis(trifluoromethyl)benzenesulfonyl chloride is added portion-wise to an excess of cold (0-10 °C) concentrated aqueous ammonia with vigorous stirring. The reaction is exothermic and should be controlled by an ice bath.

-

Stirring: The resulting mixture is stirred for several hours at low temperature or allowed to warm to room temperature and stirred overnight.

-

Work-up: The precipitated solid, this compound, is collected by filtration. The solid is washed thoroughly with cold water to remove any ammonium chloride and unreacted ammonia.

-

Purification: The crude product is then dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Experimental workflow for Step 2.

Applications and Biological Significance

This compound itself is not widely reported to possess direct, potent biological activity. Its primary role in the scientific literature is that of a crucial synthetic intermediate. The 3,5-bis(trifluoromethyl)phenyl structural motif it provides is of significant interest in drug design for several reasons:

-

Increased Lipophilicity: The two trifluoromethyl groups significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl groups resistant to metabolic degradation, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ groups can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets.

Compounds incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have shown promise in various therapeutic areas, including as antibacterial agents. For example, pyrazole derivatives containing this group have demonstrated potent activity against drug-resistant bacteria.

As no specific signaling pathway has been directly associated with this compound, a pathway diagram is not applicable. Its significance is best represented by its role as a precursor in the synthesis of diverse bioactive molecules.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. While its direct biological applications are not extensively documented, its value as a synthetic intermediate is well-established. The unique physicochemical properties conferred by the dual trifluoromethyl substitution make it an attractive component for the design of novel pharmaceuticals and functional materials. This guide provides the essential technical information for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,5-bis(trifluoromethyl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with a detailed computational analysis to predict its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted at the 1, 3, and 5 positions. A sulfonamide group (-SO₂NH₂) is attached at the 1-position, and two trifluoromethyl groups (-CF₃) are located at the 3- and 5-positions. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties and conformation of the molecule.

Predicted Molecular Geometry

A computational analysis using Density Functional Theory (DFT) with the B3LYP/6-311+G(d,p) basis set was performed to predict the optimized geometry of this compound. The key predicted bond lengths, bond angles, and dihedral angles are summarized in the tables below. This level of theory is well-established for providing reliable geometric parameters for organic molecules.[1]

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | O1 | 1.425 |

| S1 | O2 | 1.425 |

| S1 | N1 | 1.634 |

| S1 | C1 | 1.768 |

| C1 | C2 | 1.395 |

| C2 | C3 | 1.394 |

| C3 | C4 | 1.394 |

| C4 | C5 | 1.395 |

| C5 | C6 | 1.394 |

| C6 | C1 | 1.394 |

| C3 | C7 | 1.501 |

| C5 | C8 | 1.501 |

| N1 | H1 | 1.012 |

| N1 | H2 | 1.012 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | S1 | O2 | 120.5 |

| O1 | S1 | N1 | 107.8 |

| O2 | S1 | N1 | 107.8 |

| O1 | S1 | C1 | 108.2 |

| O2 | S1 | C1 | 108.2 |

| N1 | S1 | C1 | 103.5 |

| C6 | C1 | C2 | 121.3 |

| C1 | C2 | C3 | 119.3 |

| C2 | C3 | C4 | 120.1 |

| C3 | C4 | C5 | 119.9 |

| C4 | C5 | C6 | 120.1 |

| C5 | C6 | C1 | 119.3 |

| C2 | C3 | C7 | 120.0 |

| C4 | C3 | C7 | 119.9 |

| C4 | C5 | C8 | 119.9 |

| C6 | C5 | C8 | 120.0 |

| S1 | N1 | H1 | 109.5 |

| S1 | N1 | H2 | 109.5 |

| H1 | N1 | H2 | 109.5 |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O1 | S1 | C1 | C2 | -153.6 |

| O2 | S1 | C1 | C6 | 153.6 |

| N1 | S1 | C1 | C2 | -28.9 |

| C2 | C1 | S1 | N1 | 28.9 |

| C1 | S1 | N1 | H1 | 60.0 |

| C1 | S1 | N1 | H2 | -60.0 |

Conformational Analysis

The conformational preference of this compound is primarily determined by the rotation around the C-S and S-N bonds. The bulky trifluoromethyl groups and the sulfonamide group create steric hindrance that influences the stable conformations. Computational studies on related sulfone-containing molecules have shown the existence of multiple conformers.[2]

The predicted lowest energy conformation of this compound indicates that the sulfonamide group is not coplanar with the benzene ring. The N-S-C-C dihedral angle of approximately -29° suggests a staggered arrangement to minimize steric interactions between the amino group and the ortho-hydrogens of the benzene ring. The two trifluoromethyl groups are predicted to be in a staggered conformation relative to the adjacent C-C bonds of the aromatic ring to minimize steric strain.

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not available in the cited literature, a general and reliable method can be adapted from the synthesis of other benzenesulfonamides. The synthesis is a two-step process starting from 3,5-bis(trifluoromethyl)benzene.

Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

The precursor, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 3,5-bis(trifluoromethyl)benzene via chlorosulfonation.

Materials:

-

3,5-Bis(trifluoromethyl)benzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Sodium chloride

-

Ice

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cool chlorosulfonic acid in an ice bath.

-

Slowly add 3,5-bis(trifluoromethyl)benzene to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The product, 3,5-bis(trifluoromethyl)benzenesulfonic acid, may precipitate or remain in the aqueous layer.

-

To convert the sulfonic acid to the sulfonyl chloride, treat the mixture with thionyl chloride, often with a catalytic amount of DMF.

-

The crude 3,5-bis(trifluoromethyl)benzenesulfonyl chloride can be isolated by extraction with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure or recrystallization.

Synthesis of this compound

The conversion of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride to the primary sulfonamide is typically achieved by reaction with ammonia.[3][4]

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30%)

-

Dichloromethane or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of the sulfonamide should form.

-

Continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

-

Separate the organic layer. The product may be in the organic layer or precipitated as a solid.

-

If the product has precipitated, filter the solid and wash with water.

-

If the product is in the organic layer, wash the organic phase with water and then with a dilute acid (e.g., 1M HCl) to remove any remaining ammonia.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

Molecular Structure of this compound

Caption: 2D molecular structure of this compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Purity and Assay of Commercially Available 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and assay of commercially available 3,5-Bis(trifluoromethyl)benzenesulfonamide. This compound, and the 3,5-bis(trifluoromethyl)phenyl moiety in particular, is of significant interest in medicinal chemistry due to its role in the development of various therapeutic agents. The inclusion of trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and biological activity of drug molecules. This guide offers a summary of typical purity specifications from commercial vendors, detailed experimental protocols for quality assessment, and a discussion of potential impurities.

Commercial Availability and Purity Specifications

This compound is available from several chemical suppliers. The purity of the commercial-grade material is typically high, as determined by various analytical techniques. A summary of representative data is presented in Table 1.

Table 1: Summary of Commercially Available this compound Purity

| Supplier | Catalog Number | Stated Purity | Analytical Method |

| Supplier A | AMBH93D534E7 | 95% | Not Specified |

| Supplier B | Not specified | ≥96.0% (for precursor) | GC |

| Supplier C | Not specified | >98.0%(GC)(T) (for precursor) | GC |

Note: Data for the direct sulfonamide is limited; therefore, data for the closely related precursor, 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, is included for reference.

Potential Impurities

The purity profile of this compound can be influenced by the synthetic route employed. A common method for the synthesis of sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia. Therefore, the impurities present in the starting material, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, are likely to be the primary source of impurities in the final product.

Table 2: Potential Impurities in this compound

| Impurity Name | Chemical Structure | Potential Origin |

| 3,5-Bis(trifluoromethyl)benzenesulfonic acid |

| Hydrolysis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride |

| Residual Solvents | Not applicable | Used during synthesis and purification (e.g., diethyl ether, dichloromethane) |

| Unreacted 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride |

| Incomplete reaction with ammonia |

| Isomeric Impurities | Not applicable | Arising from the synthesis of the 1,3-bis(trifluoromethyl)benzene precursor |

Experimental Protocols for Purity and Assay

Accurate determination of the purity and assay of this compound is crucial for its application in research and drug development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the separation and quantification of this compound and its potential impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a gradient from 60% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standards and sample solutions.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (area percent method). The assay can be determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For the analysis of sulfonamides, derivatization is often employed to improve volatility and chromatographic performance.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Procedure:

-

Derivatization: To a solution of the sample in a suitable solvent (e.g., methanol), add a methylating agent such as (trimethylsilyl)diazomethane. Allow the reaction to proceed to completion.

-

Sample Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and their signals are well-resolved (e.g., DMSO-d6, CDCl3).

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integration: Integrate the signals corresponding to the analyte and the internal standard.

-

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the purity of this compound and a hypothetical signaling pathway where a compound containing the 3,5-bis(trifluoromethyl)phenyl moiety may act as a bacterial growth inhibitor.

Caption: Workflow for Purity Assessment.

Caption: Hypothetical Bacterial Inhibition Pathway.

An In-depth Technical Guide on the Thermogravimetric Analysis of 3,5-Bis(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3,5-Bis(trifluoromethyl)benzenesulfonamide. A thorough search of scientific literature and databases did not yield specific experimental TGA data for this compound. Therefore, this document outlines a detailed, generalized experimental protocol and presents hypothetical representative data based on the analysis of structurally similar sulfonamide derivatives. The methodologies and potential decomposition pathways described herein serve as a foundational guide for researchers intending to perform TGA on this compound, providing critical insights for its potential use in drug development and materials science.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. In the pharmaceutical industry, TGA is an indispensable tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, providing critical data for formulation development, stability studies, and quality control.[1]

The analysis involves heating a small amount of the sample on a high-precision balance within a furnace. The resulting data is typically plotted as a TGA curve, showing mass loss percentage on the y-axis against temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss, which helps in identifying distinct decomposition steps.

Hypothetical Thermogravimetric Analysis of this compound

Due to the absence of specific TGA data for this compound, this section presents a prospective experimental protocol and expected outcomes. These are based on the known thermal behavior of analogous sulfonamide compounds and general principles of thermal analysis of organic molecules containing trifluoromethyl and sulfonamide functional groups.

This compound is expected to be a relatively stable compound due to the presence of the aromatic ring and the strong electron-withdrawing trifluoromethyl groups. However, the sulfonamide group represents a potential site for thermal decomposition. The decomposition is likely to occur in one or more steps, involving the loss of sulfur dioxide (SO₂), the cleavage of the C-S and S-N bonds, and the eventual breakdown of the aromatic ring at higher temperatures.

A standard TGA experiment for a compound like this compound would be conducted as follows:

| Parameter | Recommended Setting |

| Instrument | Calibrated Thermogravimetric Analyzer |

| Sample Mass | 5-10 mg |

| Crucible | Alumina or Platinum |

| Atmosphere | Inert (e.g., Nitrogen) |

| Gas Flow Rate | 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

Procedure:

-

The thermogravimetric analyzer is calibrated for mass and temperature.

-

A precise amount of this compound is weighed into the sample crucible.

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with nitrogen to establish an inert atmosphere.[2]

-

The temperature is increased from ambient to 600 °C at a constant rate of 10 °C/min.[2]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

The results of the TGA would typically be presented in a table summarizing the key decomposition events. The following table illustrates a hypothetical data set for this compound, constructed based on the thermal behavior of similar sulfonamides.

| Decomposition Step | Temperature Range (°C) | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Lost Fragments |

| 1 | 250 - 350 | ~ 260 | ~ 320 | ~ 21% | SO₂ |

| 2 | 350 - 500 | ~ 360 | ~ 430 | ~ 79% | C₈H₄F₆N (fragment) |

Visualizations

Diagrams created using the DOT language provide a clear visual representation of experimental processes and potential molecular degradation pathways.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Hypothetical thermal decomposition pathway for this compound.

Interpretation of Hypothetical Results

The hypothetical TGA data suggests a two-step decomposition process for this compound under an inert atmosphere.

-

Step 1: The initial mass loss of approximately 21% between 250 °C and 350 °C is consistent with the loss of a sulfur dioxide (SO₂) molecule (molar mass ≈ 64 g/mol , which is about 20.8% of the total molar mass of 307.2 g/mol ). This is a common initial decomposition pathway for sulfonamides.

-

Step 2: The subsequent major mass loss above 350 °C corresponds to the fragmentation and volatilization of the remaining organic structure. The high thermal stability of the bis(trifluoromethyl)phenyl group suggests that this part of the molecule will break down at higher temperatures.

Conclusion

While experimental data for the thermogravimetric analysis of this compound is not currently available in the public domain, this guide provides a robust framework for conducting such an analysis. The proposed experimental protocol is based on established methods for similar compounds, and the hypothetical data offers a plausible representation of its thermal behavior. Researchers can use this guide to design their own experiments, and the predicted decomposition pathway provides a basis for interpreting the resulting data. Such thermal analysis is a critical step in the physicochemical characterization of this compound for its potential applications in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols: The Role of 3,5-Bis(trifluoromethyl)benzenesulfonamide in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3,5-bis(trifluoromethyl)benzenesulfonamide scaffold and its derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the two trifluoromethyl groups. These electron-withdrawing groups enhance the lipophilicity, metabolic stability, and binding affinity of molecules, making them valuable pharmacophores in the design of novel therapeutic agents. This document provides an overview of the applications of this scaffold, focusing on its use in the development of anticancer and antibacterial agents. Detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities are presented.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated promising activity in several therapeutic areas:

-

Anticancer Activity: The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in a variety of compounds exhibiting potent anticancer effects. These compounds have been shown to inhibit the growth of various cancer cell lines, including those from pancreatic and liver cancers. The proposed mechanisms of action often involve the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

-

Antibacterial Activity: The structural motif is also integral to the development of novel antibacterial agents. Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have shown significant efficacy against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

-

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group, making these compounds effective inhibitors of various metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The trifluoromethyl substituents can enhance the potency and selectivity of this inhibition.

Data Presentation

Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative compounds bearing the 3,5-bis(trifluoromethyl)phenyl moiety.

Table 1: Growth Inhibitory (GI₅₀) Activity of 3,5-Bis(trifluoromethyl)phenylsulfonamide Derivatives against Pancreatic Cancer Cell Lines. [1][2]

| Compound ID | Linker | Terminal Group | MiaPaCa-2 GI₅₀ (µM) |

| 1 | N-(6-aminohexyl) | 4-Bromobenzyl | 2.97 |

| Library 1 Avg. | N-(6-aminohexyl) | Various lipophilic | < 6 |

| Library 2 Avg. | N-(2-aminoethyl) | Various | 1.4 - 30 |

| Library 3 Avg. | N-(3-aminopropyl) | Various | 1.4 - 30 |

Table 2: Inhibitory Concentration (IC₅₀) of a Naphthofuran Derivative against Liver Cancer Cell Lines. [3]

| Compound | Cell Line | IC₅₀ Range (µM) |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B | 1 - 10.8 |

Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. [4][5][6]

| Compound ID | R Group (on aniline) | S. aureus ATCC 29213 | MRSA NRS 100 | E. faecalis ATCC 29212 | B. subtilis ATCC 6051 |

| 1 | H | 2 | 2 | 2 | 2 |

| 2 | 4-Methyl | 1 | 1 | 2 | 1 |

| 3 | 4-Ethyl | 1 | 1 | 2 | 1 |

| 4 | 4-Methoxy | 8 | 16 | 16 | 8 |

| 5 | 4-Phenoxy | 1 | 1 | 1 | 1 |

| 6 | 4-(Methylthio) | 2 | 4 | 2 | 1 |

| 7 | 3-Fluoro | 2 | 2 | 2 | 2 |

| 8 | 4-Fluoro | 1 | 1 | 1 | 1 |

| 9 | 4-Chloro | 1 | 1 | 1 | 1 |

| 11 | 3,4-Dichloro | 0.5 | 0.5 | 0.5 | 0.25 |

| 28 | 4-(Trifluoromethyl) | 0.5 | 0.5 | 0.5 | 0.5 |

| 29 | 3,5-Bis(trifluoromethyl) | 0.5 | 0.5 | 0.5 | 0.25 |

Experimental Protocols

Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

This protocol describes a two-step synthesis starting from commercially available reagents.[7]

Step 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline

-

To a solution of 3,5-bis(trifluoromethyl)benzylamine (10 mmol, 2.43 g) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add 1-fluoro-2-nitrobenzene (10 mmol, 1.05 mL) and potassium carbonate (K₂CO₃, 10 mmol, 1.38 g).

-

Stir the reaction mixture at 25 °C for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (40 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a yellow solid.

Step 2: Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

-

In a hydrogenation vessel, dissolve N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) in ethanol (50 mL).

-

Add 10% palladium on carbon (Pd/C, 100 mg).

-

Pressurize the vessel with hydrogen gas (4 bar) and shake at 25 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the final product.

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

This protocol outlines the synthesis of a pyrazole aldehyde intermediate followed by reductive amination.[4][5]

Step 1: Synthesis of 4-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)benzaldehyde

-

Reflux a mixture of 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol) in anhydrous ethanol (50 mL) for 8 hours to form the hydrazone intermediate.

-

Remove the solvent under reduced pressure.

-

Dissolve the dried hydrazone in anhydrous DMF (30 mL).

-

Slowly add the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and DMF) to the solution at 0 °C and then stir at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and stir for 10 hours to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the pure pyrazole aldehyde.

Step 2: Reductive Amination to Form Anilino-methyl Pyrazole Derivatives

-

Reflux a mixture of the pyrazole aldehyde (0.5 mmol) and the desired aniline derivative (0.55 mmol) in toluene for 6 hours using a Dean-Stark apparatus.

-

Cool the reaction mixture and filter the resulting imine product.

-

Recrystallize the imine from acetonitrile.

-

Dissolve the purified imine (0.5 mmol) in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.5 mmol) in portions and stir the mixture for 10 hours.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final product.

Mandatory Visualizations

Signaling Pathway

References

- 1. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatile Scaffold: 3,5-Bis(trifluoromethyl)benzenesulfonamide in Modern Drug Discovery

The 3,5-bis(trifluoromethyl)benzenesulfonamide core is a privileged scaffold in medicinal chemistry, lending potent and selective biological activity to a variety of drug candidates. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, enhance binding affinities and metabolic stability, making it a valuable building block for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound moiety in their discovery programs.

Application Notes